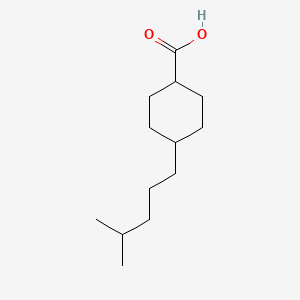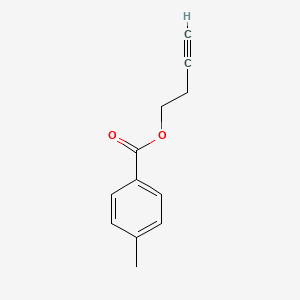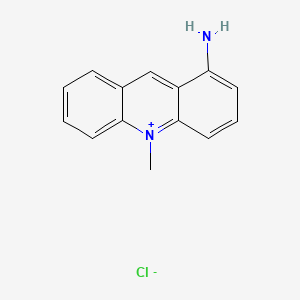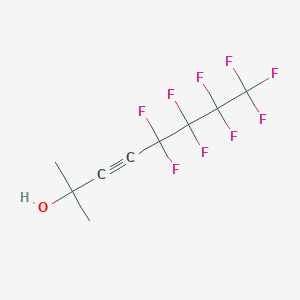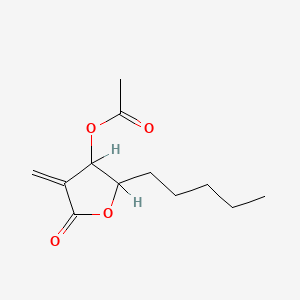
(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate is a chemical compound with a unique structure that includes a five-membered oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with an oxolane derivative. The reaction conditions often include the use of a base catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity makes it a valuable tool for investigating biochemical processes at the molecular level .
Medicine
Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate
- 4-Substituted methylidene oxindoles : These compounds share a similar structural motif and exhibit comparable reactivity and biological activities .
Uniqueness
What sets this compound apart from similar compounds is its specific oxolane ring structure, which imparts unique chemical and physical properties. This structural feature allows for a broader range of chemical modifications and applications compared to other related compounds .
Propriétés
Numéro CAS |
76299-63-3 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(4-methylidene-5-oxo-2-pentyloxolan-3-yl) acetate |
InChI |
InChI=1S/C12H18O4/c1-4-5-6-7-10-11(15-9(3)13)8(2)12(14)16-10/h10-11H,2,4-7H2,1,3H3 |
Clé InChI |
OURKYXSASPBBRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(C(=C)C(=O)O1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)


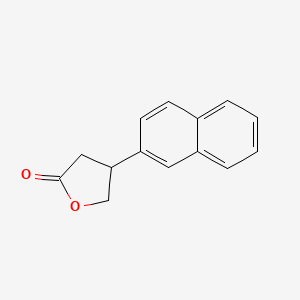
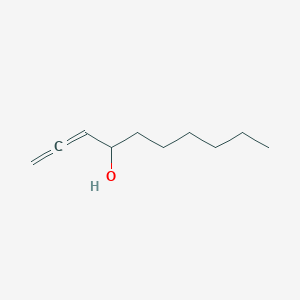
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
